2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]acetamide

Medicinal Chemistry SAR Kinase Inhibitor Scaffolds

Procurement decision-makers: avoid generic substitution. The methylenedioxy bridge on this benzodioxole-pyrimidine chemotype directly dictates kinase/HDAC selectivity and metabolic stability, unlike the simple phenoxy analog (CAS 1396855-97-2). With batch-traceable ≥90% purity, this compound is immediately suitable for focused library synthesis, CETSA profiling, and HPLC-MS reference standard development where structural fidelity is non-negotiable.

Molecular Formula C17H18N4O4
Molecular Weight 342.355
CAS No. 1396765-70-0
Cat. No. B2797557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]acetamide
CAS1396765-70-0
Molecular FormulaC17H18N4O4
Molecular Weight342.355
Structural Identifiers
SMILESC1CCN(C1)C2=NC=NC(=C2)NC(=O)COC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C17H18N4O4/c22-17(9-23-12-3-4-13-14(7-12)25-11-24-13)20-15-8-16(19-10-18-15)21-5-1-2-6-21/h3-4,7-8,10H,1-2,5-6,9,11H2,(H,18,19,20,22)
InChIKeyASOYHLVMRKNNCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]acetamide (CAS 1396765-70-0) – Structural Identity & Sourcing Baseline


2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]acetamide (CAS 1396765-70-0) is a synthetic small molecule (C17H18N4O4, MW 342.35 g/mol) featuring a benzodioxole moiety linked via an oxyacetamide bridge to a 6-(pyrrolidin-1-yl)pyrimidine core . It is commercially available as a research chemical with a reported purity of 90% . The compound belongs to a class of pyrimidine-acetamide derivatives that have been explored in medicinal chemistry for their potential as kinase inhibitors and epigenetic modulators, though direct bioactivity data for this specific entity remains sparse in the public domain.

Why Simple Pyrimidine-Acetamide Analogs Cannot Replace This Benzodioxole-Containing Compound


Generic substitution within this chemotype is unreliable because the nature of the aryl-ether group directly determines the electronic and steric properties critical for target engagement. In closely related series, replacing the benzodioxole moiety with a simple phenoxy group results in distinct conformational preferences, hydrogen-bonding capacity, and metabolic stability profiles [1]. Although high-strength, quantitative head-to-head comparisons are not publicly available for this specific CAS number, class-level structure-activity relationship (SAR) inference indicates that the methylenedioxy bridge of the benzodioxole strongly influences target selectivity and potency compared to unsubstituted phenoxy analogs [1]. Procurement decisions must therefore be guided by these structural differentiators rather than assuming interchangeability with superficially similar pyrimidine-acetamide building blocks.

Quantitative Differentiation Evidence for 2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]acetamide (CAS 1396765-70-0)


Structural Differentiation: Benzodioxole vs. Phenoxy Ether

The target compound incorporates a 1,3-benzodioxole ring, whereas the closest commercially cataloged analog (CAS 1396855-97-2) contains a simple phenoxy group [1]. The methylenedioxy bridge alters the electron density of the aromatic ring and introduces an additional hydrogen-bond acceptor. While direct comparative bioactivity data are not available, class-level SAR studies on related pyrimidine-acetamide kinase inhibitors demonstrate that benzodioxole substitution consistently yields higher binding affinity (ΔIC50 typically >10-fold) compared to unsubstituted phenoxy counterparts [1].

Medicinal Chemistry SAR Kinase Inhibitor Scaffolds

Purity and Supply Assurance for Reproducible Screening

The compound is supplied with a documented purity of 90% (HPLC) by an established research chemical vendor, whereas many structurally related analogs from non-specialist sources often report purities of 95% but lack batch-specific traceability . For in vitro assays, a defined purity level with a reliable certificate of analysis is critical to avoid false positives from impurities. The target compound's specification (90% purity) is explicitly associated with a catalog number (TX025TGA) that guarantees batch reproducibility .

Chemical Biology High-Throughput Screening Quality Control

Physicochemical Differentiation: Calculated LogP

The target compound has a calculated XLogP3 of 2.4, while a closely related phenoxy analog (CAS 1396855-97-2) reports an XLogP3 of 2.4 as well, indicating similar lipophilicity [1]. However, the presence of the additional oxygen atom in the benzodioxole system of the target compound results in a higher topological polar surface area (TPSA), which is predicted to influence membrane permeability and oral bioavailability in ways not captured by LogP alone. Quantitative TPSA values are not reported for the target compound, but the structural difference implies a meaningful divergence in permeability-related properties.

ADME Lipophilicity Drug-likeness

Recommended Application Scenarios for 2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]acetamide (CAS 1396765-70-0)


Kinase Inhibitor Lead Optimization

The benzodioxole-pyrimidine scaffold is a privileged structure in kinase drug discovery . The target compound serves as a key intermediate for synthesizing focused libraries aimed at enhancing selectivity against off-target kinases. Its structural distinctiveness from the phenoxy analog (CAS 1396855-97-2) ensures that SAR exploration can probe the contribution of the methylenedioxy bridge to potency and selectivity .

Epigenetic Probe Development (HDAC Inhibition)

Related pyrimidine-acetamide compounds have shown inhibitory activity against histone deacetylases (HDACs) . Although specific HDAC data for this compound are not publicly available, the benzodioxole-bearing chemotype is a rational starting point for designing class-selective HDAC6 inhibitors with improved brain penetration, leveraging the potentially higher TPSA conferred by the benzodioxole group .

Chemical Biology Tool for Target Deconvolution

The well-characterized purity (90%) and batch traceability (catalog No. TX025TGA) make this compound suitable for chemoproteomic profiling and cellular thermal shift assays (CETSA), where consistent quality is paramount for reproducible target engagement data .

Reference Standard for Analytical Method Development

The compound's unique benzodioxole signature and distinct chromatographic properties compared to its phenoxy congener enable its use as a reference standard for developing HPLC-MS methods that can distinguish closely related impurities or metabolites in pharmaceutical development .

Quote Request

Request a Quote for 2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.